molecular formula C9H7N3O4S2 B5706466 2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide

2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide

Cat. No. B5706466
M. Wt: 285.3 g/mol
InChI Key: NPGICNOVMMVHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide, also known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first discovered in the 1980s and has since been extensively studied for its potential use in treating various infectious diseases. Nitazoxanide has been shown to have a unique mechanism of action, making it a promising candidate for future research and development.

Mechanism of Action

Nitazoxanide has a unique mechanism of action, which involves inhibition of pyruvate:ferredoxin oxidoreductase (PFOR) and other enzymes involved in energy metabolism. This leads to disruption of energy production in the parasite or virus, ultimately resulting in its death.
Biochemical and physiological effects:
Nitazoxanide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed and metabolized in the liver, with a half-life of approximately 5 hours. Nitazoxanide has been shown to have minimal drug-drug interactions and does not require dose adjustment in patients with renal or hepatic impairment.

Advantages and Limitations for Lab Experiments

Nitazoxanide has several advantages for use in laboratory experiments, including its broad-spectrum activity against multiple pathogens and its low toxicity profile. However, it also has some limitations, including the need for high concentrations to achieve antiviral activity and the potential for resistance development.

Future Directions

There are several potential future directions for research on 2-nitro-N-1,3-thiazol-2-ylbenzenesulfonamide. These include the development of new formulations and delivery methods to improve bioavailability and efficacy, the investigation of its potential use in combination with other antiviral agents, and the exploration of its activity against emerging viral pathogens. Additionally, further studies are needed to better understand its mechanism of action and potential for resistance development.

Synthesis Methods

Nitazoxanide can be synthesized using a variety of methods, including the reaction of 2-aminothiazole with 4-chlorobenzenesulfonyl chloride, followed by nitration and reduction. Other methods include the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride, followed by reduction, and the reaction of 2-chloro-4-nitrobenzenesulfonamide with thiosemicarbazide, followed by cyclization.

Scientific Research Applications

Nitazoxanide has been extensively studied for its potential use in treating various infectious diseases, including viral gastroenteritis, cryptosporidiosis, giardiasis, and influenza. It has also been shown to have activity against other viral pathogens, including hepatitis B and C, human papillomavirus, and respiratory syncytial virus.

properties

IUPAC Name

2-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4S2/c13-12(14)7-3-1-2-4-8(7)18(15,16)11-9-10-5-6-17-9/h1-6H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGICNOVMMVHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-(1,3-thiazol-2-yl)benzenesulfonamide

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